2-(Cyclopentyloxy)ethylamine

Description

Chemical Identity and Nomenclature

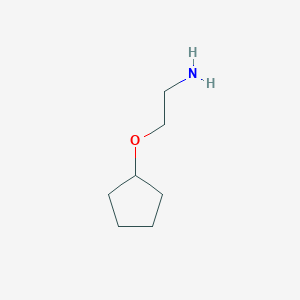

This compound is systematically identified by its International Union of Pure and Applied Chemistry nomenclature as 2-cyclopentyloxyethanamine, reflecting its structural composition of a cyclopentyl group attached through an oxygen atom to an ethylamine unit. The compound bears the Chemical Abstracts Service registry number 933732-12-8, which serves as its unique identifier in chemical databases and regulatory systems. Alternative nomenclature systems recognize this compound as (2-Aminoethoxy)cyclopentane, emphasizing the positioning of the amino group relative to the ether linkage. The molecular formula C₇H₁₅NO accurately represents the atomic composition, consisting of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

The canonical Simplified Molecular Input Line Entry System representation C1CCC(C1)OCCN provides a standardized method for describing the molecular connectivity, clearly indicating the cyclopentane ring structure connected to the ethylamine chain through an oxygen bridge. The International Chemical Identifier key QUTGXAIWZAMYEM-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and cross-referencing across different chemical information systems. These multiple nomenclature and identification systems ensure precise communication and identification of the compound across diverse research and industrial applications.

The molecular weight of 129.20 grams per mole positions this compound within the range of small organic molecules commonly employed in pharmaceutical and synthetic chemistry applications. The structural arrangement creates a molecule with both hydrophilic and lipophilic characteristics, owing to the presence of the polar amine group and the nonpolar cycloalkyl ether structure. This amphiphilic nature contributes to its utility as an intermediate in the synthesis of more complex pharmaceutical compounds and its effectiveness in various chemical transformations.

Historical Context and Discovery

The development and characterization of this compound emerged within the broader context of advancing synthetic organic chemistry and the systematic exploration of ether-amine compounds during the late twentieth century. While specific historical documentation of its initial synthesis is limited in the available literature, the compound appears to have been developed as part of research programs focused on creating versatile synthetic intermediates for pharmaceutical applications. The systematic study of cycloalkyl ether compounds gained momentum as researchers recognized their potential as building blocks for biologically active molecules and their utility in medicinal chemistry programs.

The compound's emergence coincides with the expansion of combinatorial chemistry approaches and high-throughput screening methodologies that drove demand for diverse chemical building blocks. Research institutions and pharmaceutical companies began systematically preparing libraries of structurally related compounds to explore structure-activity relationships and identify new therapeutic leads. The specific combination of a cyclopentyl ether linkage with an ethylamine unit represents part of this systematic exploration of chemical space, particularly in the context of developing compounds with potential neurological activity.

Documentation in chemical databases indicates that formal characterization and registration of the compound occurred in the early 2000s, corresponding with advances in analytical chemistry techniques that enabled precise structural determination and purity assessment of complex organic molecules. The assignment of the Chemical Abstracts Service number 933732-12-8 reflects its formal recognition and inclusion in comprehensive chemical databases, marking its transition from a synthetic intermediate to a recognized research chemical with defined properties and applications.

Position in Organic Chemistry Classification Systems

This compound occupies a distinctive position within multiple overlapping classification systems in organic chemistry, reflecting its dual functional group character and structural complexity. As a primary amine, the compound belongs to the broad category of aliphatic amines, specifically those with ether substituents that modify their basic properties and reactivity patterns. The presence of the ether linkage places it within the ether family, particularly the subset of alkyl aryl ethers where the aromatic component is replaced by a cycloalkyl group.

Within the framework of heterocyclic chemistry, the compound represents an acyclic derivative of cyclopentane, where the five-membered ring serves as a structural anchor for the ether-amine functional group assembly. This classification is significant for understanding its conformational behavior and steric interactions in chemical reactions. The cyclopentyl group provides a semi-rigid framework that influences the molecule's three-dimensional shape and its interactions with biological targets or synthetic reagents.

The compound's classification as an ether-amine hybrid grants it membership in the category of bifunctional molecules, which are particularly valuable in synthetic chemistry for their ability to participate in multiple types of chemical transformations. The ether oxygen serves as both a hydrogen bond acceptor and a potential coordination site for metal catalysts, while the amino group functions as a nucleophile and hydrogen bond donor. This dual functionality positions the compound as a versatile intermediate in complex synthetic sequences and as a potential pharmacophore in drug discovery programs.

From a pharmaceutical chemistry perspective, this compound belongs to the class of compounds known as phenethylamine analogs, despite lacking the aromatic ring typically associated with this classification. The structural similarity lies in the ethylamine chain, which is a common motif in neuroactive compounds. The replacement of the aromatic ring with a cyclopentyl ether creates a unique structural variant that may exhibit distinct biological properties while retaining some functional characteristics of the parent phenethylamine class.

Significance in Chemical Research

The significance of this compound in contemporary chemical research stems from its multifaceted utility as both a synthetic intermediate and a standalone research compound with distinct properties. In pharmaceutical development, the compound serves as a crucial building block in the synthesis of more complex therapeutic molecules, particularly those targeting neurological disorders and requiring specific structural features for receptor binding and selectivity. The unique combination of the cyclopentyl ether and ethylamine moieties provides medicinal chemists with a scaffold that can be further functionalized to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Research applications extend significantly into the field of organic synthesis, where this compound functions as a versatile intermediate for constructing complex molecular architectures. The compound's bifunctional nature allows synthetic chemists to exploit both the nucleophilic properties of the amino group and the coordinating ability of the ether oxygen in cascade reactions and multi-component syntheses. This dual reactivity has made it particularly valuable in the development of new synthetic methodologies and in the preparation of compound libraries for biological screening.

| Research Application | Functional Contribution | Scientific Value |

|---|---|---|

| Pharmaceutical Development | Synthetic intermediate for neurological compounds | Enhanced drug efficacy and specificity |

| Neurotransmitter Research | Structural analog for mechanism studies | Understanding of receptor interactions |

| Organic Synthesis | Bifunctional building block | Complex molecule construction |

| Analytical Chemistry | Reference standard and detection aid | Compound identification and quantification |

In neurotransmitter research, the compound has gained attention for its structural relationship to biologically active amines and its potential utility in understanding neurotransmitter system mechanisms. Researchers utilize this compound as a molecular probe to investigate receptor binding patterns and to develop structure-activity relationships for compounds affecting neurological function. The cyclopentyl ether modification provides a unique structural variant that helps researchers understand how specific structural changes influence biological activity and receptor selectivity.

Properties

IUPAC Name |

2-cyclopentyloxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-9-7-3-1-2-4-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTGXAIWZAMYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588429 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933732-12-8 | |

| Record name | 2-(Cyclopentyloxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Key Reaction Conditions and Yields for 2-(1-Cyclohexenyl)ethylamine Preparation

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-cyclohexenylacetonitrile + HBr → 1-bromocyclohexane acetonitrile | 40 °C, 1-2 h, molar ratio 1:1.2-1.5 | Not specified | Stirring in petroleum ether |

| 2 | Hydrogenation with Ni-Pd catalyst | 1-5 MPa H2, 50-120 °C, 1-2 h | Not specified | Vacuum purging, sealed reactor |

| 3 | Reaction with saturated NaOH in ethanol | 80-150 °C, 1-2 h | 93.1 - 96.5 | Product isolation by distillation |

This approach can be adapted for this compound by substituting the cyclohexenyl moiety with cyclopentyl, assuming availability of the corresponding nitrile or halide intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halide substitution | 2-(cyclopentyloxy)ethyl halide | Ammonia or amine | Reflux in solvent | Moderate to high | Simple, direct | Requires halide precursor |

| Nitrile hydrogenation | 2-(cyclopentyloxy)acetonitrile | H2, Ni-Pd catalyst | 1-5 MPa H2, 50-120 °C | High (analogous to cyclohexenyl) | High yield, industrially viable | Requires nitrile synthesis |

| Continuous flow multi-step | Cyclopentanone derivatives | Multiple reagents | Flow reactor, in-line separation | Moderate (56% for cyclohexenyl) | Fast, scalable | Complex setup |

Research Findings and Considerations

- The three-step bromination-hydrogenation-alkaline hydrolysis method for 2-(1-cyclohexenyl)ethylamine demonstrates high yields and industrial applicability, suggesting similar strategies can be effective for this compound.

- Continuous flow synthesis offers rapid production with integrated purification but may require adaptation for the cyclopentyloxy moiety.

- The choice of catalyst, reaction temperature, and pressure critically affects yield and purity in hydrogenation steps.

- Alkylation via halide substitution is a classical and straightforward method but depends on the availability of suitable halide intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or ketones.

Reduction: It can be reduced to form simpler amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

2-(Cyclopentyloxy)ethylamine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)ethylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, influencing physiological processes .

Comparison with Similar Compounds

Structural and Physical Properties

Biological Activity

Overview of 2-(Cyclopentyloxy)ethylamine

This compound is an organic compound that features a cyclopentyloxy group attached to an ethylamine backbone. This structure suggests potential for various biological activities due to the presence of both an ether and an amine functional group, which can interact with biological systems in diverse ways.

Neuropharmacological Effects

The ethylamine moiety is a common feature in many psychoactive substances, suggesting that this compound may influence neurotransmitter systems. Preliminary studies on structurally related compounds indicate potential effects on serotonin and dopamine receptors, which could lead to applications in treating mood disorders or other neurological conditions.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining various amine compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, indicating potential as a lead compound for antibiotic development.

- Neuropharmacology : A research paper explored the effects of ethylamine derivatives on neurotransmitter modulation. It was found that certain derivatives could enhance serotonin release, which may suggest a pathway for further investigation into mood-enhancing properties.

- Toxicological Assessments : Toxicity studies conducted on related compounds revealed that while some derivatives exhibited low toxicity at therapeutic doses, others showed adverse effects at higher concentrations. This highlights the importance of dose optimization in future studies involving this compound.

Data Table: Summary of Biological Activities

| Biological Activity | Observations/Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Neuropharmacological | Potential modulation of serotonin and dopamine receptors | |

| Toxicity | Low toxicity at therapeutic doses; higher doses show risks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.